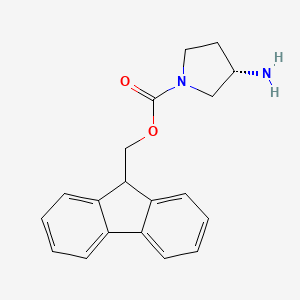

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate

Description

9H-Fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The compound features an Fmoc moiety at the 1-position and a primary amine at the (3S)-position of the pyrrolidine ring. This structure is critical in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines, removable under basic conditions. The stereochemistry at the 3-position and the presence of the amino group influence its reactivity and applications in medicinal chemistry and drug development .

Properties

CAS No. |

1220669-36-2 |

|---|---|

Molecular Formula |

C19H20N2O2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2/t13-/m0/s1 |

InChI Key |

BCWKNNDZLLBHEG-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate typically involves the protection of the amino group of (3S)-3-aminopyrrolidine-1-carboxylate with the Fmoc group. This can be achieved through the reaction of (3S)-3-aminopyrrolidine-1-carboxylate with 9H-fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group under basic conditions using reagents like piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents such as HBTU or DIC.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc group removal.

Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Deprotection: The major product is the free amino acid.

Coupling: The major product is the peptide bond-formed compound.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate has several scientific research applications:

Peptide Synthesis: Widely used in solid-phase peptide synthesis for the preparation of peptides and proteins.

Bioconjugation: Used in the synthesis of bioconjugates for drug delivery and diagnostic applications.

Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and inhibitors.

Material Science: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide chain assembly and is removed under basic conditions to reveal the free amino group for further reactions. The molecular targets and pathways involved are related to the specific peptides or proteins being synthesized .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The following compounds share the Fmoc-pyrrolidine backbone but differ in substituents, stereochemistry, or additional functional groups:

Table 1: Structural and Physicochemical Comparison

Functional and Reactivity Differences

- Amino vs. Hydroxyl Groups: The target compound’s (3S)-NH₂ group enables direct participation in amide bond formation, whereas hydroxyl-substituted analogs (e.g., CAS 948551-28-8) require activation for coupling .

- Stereochemical Impact : The (R)-configured 3-hydroxypyrrolidine derivative (CAS 215178-39-5) shows distinct chiral interactions in asymmetric synthesis compared to the (S)-amine target compound .

- The trifluoromethyl group in rac-(3S,4S)-1-Fmoc-4-CF₃-pyrrolidine-3-COOH enhances electronegativity and resistance to oxidative metabolism . The oxazolidine ring in CAS 864966-70-1 introduces rigidity, affecting conformational flexibility in drug design .

Biological Activity

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly focusing on its antibacterial and anticancer activities.

- IUPAC Name : this compound

- Molecular Formula : C19H20N2O2

- Molecular Weight : 308.38 g/mol

- CAS Number : 1932405-05-4

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Fluorenyl Group : The fluorenyl group is introduced via a reaction with fluorenylmethanol.

- Coupling with Pyrrolidine : The aminopyrrolidine derivative is coupled to form the final product, often using standard peptide coupling techniques.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study assessing various derivatives found that certain compounds demonstrated effective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) analysis revealed that modifications on the fluorenyl group could enhance antibacterial efficacy.

| Compound | Activity Against MRSA | Notes |

|---|---|---|

| Compound A | Yes | Submicromolar activity |

| Compound B | Yes | Higher efficacy than ampicillin |

| This compound | TBD | Under investigation |

Anticancer Activity

In vitro studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in specific cancer types, although further studies are needed to elucidate the mechanisms involved .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A series of synthesized derivatives were evaluated for their effectiveness against various bacterial strains. The findings indicated that modifications on the aminopyrrolidine ring could lead to enhanced antimicrobial activity .

- Cytotoxicity Assessments : In vitro testing on cancer cell lines demonstrated varying degrees of cytotoxicity, with some derivatives showing promising results comparable to established anticancer drugs .

The biological activity of this compound is hypothesized to involve interactions with bacterial cell walls or cellular mechanisms in cancer cells, leading to cell death or growth inhibition. The fluorenyl moiety may play a critical role in enhancing lipophilicity, facilitating better membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.